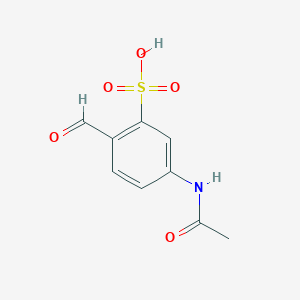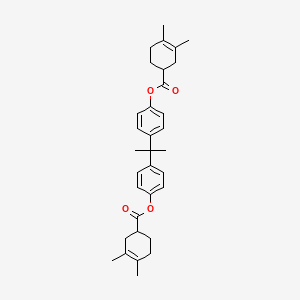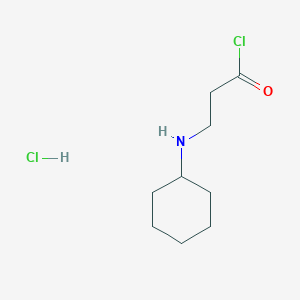
1,2',2'-Trimethyl-1,1'-bi(cyclopropane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) is a cycloalkane compound with the molecular formula C₉H₁₆. It is characterized by its unique structure, consisting of two cyclopropane rings connected by a single carbon-carbon bond, with three methyl groups attached to the cyclopropane rings. This compound is of interest due to its strained ring structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) can be synthesized through various methods, including:
Simmons-Smith Reaction: This method involves the reaction of alkenes with diiodomethane (CH₂I₂) in the presence of a zinc-copper couple, leading to the formation of cyclopropane rings.
Carbene Addition: Carbenes, such as methylene (CH₂), can react with alkenes to form cyclopropane rings.
Industrial Production Methods: Industrial production of 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) often involves large-scale application of the Simmons-Smith reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as the reaction with bromine (Br₂), can lead to the formation of brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in the presence of light or a radical initiator.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated derivatives.
Aplicaciones Científicas De Investigación
1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets and pathways. The strained ring structure of the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other biomolecules, potentially leading to biological effects .
Comparación Con Compuestos Similares
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1,1,2-Trimethylcyclopropane: A similar compound with three methyl groups attached to a single cyclopropane ring.
Cyclohexane: A six-membered cycloalkane with less ring strain compared to cyclopropane.
Uniqueness: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) is unique due to its dual cyclopropane rings and the presence of three methyl groups, which impart significant ring strain and unique reactivity. This compound serves as an important model for studying the effects of ring strain on chemical reactivity and stability .
Propiedades
Número CAS |
65475-71-0 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
1,1-dimethyl-2-(1-methylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C9H16/c1-8(2)6-7(8)9(3)4-5-9/h7H,4-6H2,1-3H3 |
Clave InChI |
DQTHYOMPMZRBPV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1C2(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




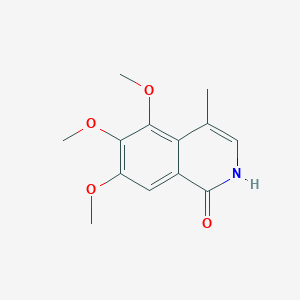
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)
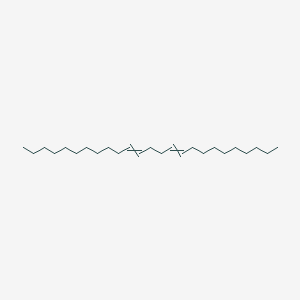


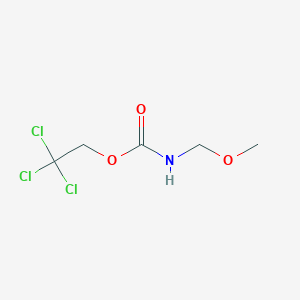
![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
